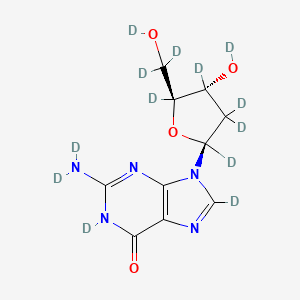

2'-Deoxyguanosine-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3 |

InChI Key |

YKBGVTZYEHREMT-FGSOSAQJSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2'-Deoxyguanosine-d13 in Modern Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the precise quantification of DNA damage and repair is paramount to understanding disease mechanisms and evaluating therapeutic efficacy. This technical guide delves into the critical application of 2'-Deoxyguanosine-d13, a stable isotope-labeled internal standard, in the sensitive and accurate measurement of nucleoside modifications, particularly those arising from oxidative stress.

Introduction to 2'-Deoxyguanosine (B1662781) and Oxidative DNA Damage

2'-Deoxyguanosine (dG) is one of the four fundamental deoxynucleosides that constitute DNA. Under conditions of oxidative stress, reactive oxygen species (ROS) can modify cellular macromolecules, including DNA. A common and extensively studied lesion is the oxidation of dG to form 8-oxo-2'-deoxyguanosine (8-oxo-dG). The accumulation of 8-oxo-dG is mutagenic and has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the accurate quantification of 8-oxo-dG serves as a key biomarker for assessing oxidative stress and DNA damage.

Core Application: this compound as an Internal Standard in Mass Spectrometry

The primary and most critical use of this compound in molecular biology is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample prior to analysis.

This compound is chemically identical to its unlabeled counterpart but has a greater mass due to the incorporation of thirteen deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved. This method effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, which are common sources of error in quantitative analyses.

While various isotopically labeled standards are used (e.g., ¹⁵N₅, ¹³C₁₀), deuterated standards like this compound offer a practical and effective means for accurate quantification.

Quantitative Data for LC-MS/MS Analysis

The selection of appropriate mass transitions is crucial for the specificity and sensitivity of the LC-MS/MS method. The following table provides representative mass-to-charge (m/z) transitions for the precursor and product ions of unlabeled 2'-deoxyguanosine and a hypothetical this compound internal standard in positive ion mode.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Notes |

| 2'-Deoxyguanosine (unlabeled) | 268.1 | 152.1 | The product ion corresponds to the protonated guanine (B1146940) base after cleavage of the glycosidic bond.[1] |

| This compound (hypothetical) | 281.2 | 165.1 | The mass shift of +13 Da is reflected in both the precursor and product ions. |

| 8-oxo-2'-deoxyguanosine (unlabeled) | 284.1 | 168.1 | The primary analyte of interest in oxidative stress studies.[2] |

| 8-oxo-2'-deoxyguanosine-¹⁵N₅ (example) | 289.1 | 173.1 | An alternative stable isotope-labeled internal standard.[2] |

Experimental Protocols

The following is a representative protocol for the quantification of 8-oxo-dG in a cellular DNA sample using a deuterated 2'-deoxyguanosine internal standard, based on established methodologies.

DNA Extraction and Purification

-

Cell Lysis: Lyse cultured cells or homogenized tissue in a lysis buffer containing a chaotropic agent (e.g., guanidine (B92328) thiocyanate) and detergents to denature proteins and release nucleic acids.

-

DNA Precipitation: Precipitate the DNA from the lysate using isopropanol (B130326) or ethanol (B145695).

-

Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.

-

Resuspension: Resuspend the purified DNA in a chelating buffer (e.g., TE buffer with deferoxamine) to prevent artifactual oxidation of guanine during storage and subsequent steps.

-

Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry (A260/A280 ratio).

Enzymatic Hydrolysis of DNA

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the purified DNA sample.

-

Initial Digestion: Incubate the DNA sample with nuclease P1 at 37°C for 2 hours in a buffer of pH 5.0-5.5. This enzyme digests single-stranded nucleic acids to 5'-mononucleotides.

-

Second Digestion: Adjust the pH to 7.5-8.5 and add alkaline phosphatase. Incubate at 37°C for another 2 hours. This enzyme dephosphorylates the nucleoside monophosphates to yield nucleosides.

-

Protein Removal: Centrifuge the sample through an ultrafiltration unit (e.g., 10 kDa molecular weight cutoff) to remove the enzymes and any remaining proteins.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the nucleosides.

-

Flow Rate: A typical flow rate for this column dimension is 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte (8-oxo-dG) and the internal standard (this compound), as well as unlabeled 2'-deoxyguanosine for normalization.

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to maximize signal intensity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms.

-

Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Standard Curve: Generate a standard curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the standard curve. The amount of the DNA lesion is typically expressed as the number of 8-oxo-dG lesions per 10⁶ or 10⁸ unmodified dG nucleosides.

Visualizations

Experimental Workflow for 8-oxo-dG Quantification

Caption: Workflow for quantifying 8-oxo-dG using a deuterated internal standard.

Contextual Pathway: Oxidative DNA Damage and Repair

Caption: Cellular response to oxidative DNA damage.

References

An In-depth Technical Guide to 2'-Deoxyguanosine-d13: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyguanosine (B1662781), a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in genetic information storage and cellular metabolism. Its isotopically labeled analog, 2'-Deoxyguanosine-d13, serves as a powerful tool in a variety of research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The substitution of hydrogen atoms with deuterium (B1214612) provides a non-radioactive tracer for metabolic studies and a standard for quantitative analysis, enabling precise investigation of biochemical pathways and drug metabolism.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a purine (B94841) nucleoside in which thirteen hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling minimally alters the chemical reactivity of the molecule but significantly increases its molecular weight, providing a distinct signature for analytical detection.

The structure consists of a guanine (B1146940) base attached to a 2-deoxyribose sugar moiety. The deuteration typically occurs at all non-exchangeable C-H and N-H positions on both the guanine and the deoxyribose rings.

Table 1: Physicochemical Properties of 2'-Deoxyguanosine and this compound

| Property | 2'-Deoxyguanosine | This compound | Reference |

| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₀D₁₃N₅O₄ | [2] |

| Molecular Weight | 267.24 g/mol | ~280.32 g/mol | [1][2] |

| CAS Number | 961-07-9 | Not available | [2] |

| Appearance | White crystalline powder | White crystalline powder | |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | |

| Solubility | Slightly soluble in water | Slightly soluble in water |

Spectroscopic Properties

The primary utility of this compound lies in its distinct spectroscopic properties, which are leveraged in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions in this compound will be absent. This selective silencing of proton signals is invaluable for simplifying complex spectra and for assigning signals in studies of nucleic acid structure and dynamics. The chemical shifts of the remaining protons are generally not significantly affected by the deuterium substitution at other positions.

Table 2: ¹H NMR Chemical Shifts of 2'-Deoxyguanosine in DMSO-d6

| Proton | Chemical Shift (ppm) |

| H-8 | 7.95 |

| NH₂ | 6.50 |

| H-1' | 6.14 |

| OH-3' | 5.31 |

| OH-5' | 4.99 |

| H-3' | 4.36 |

| H-4' | 3.83 |

| H-5', 5'' | 3.55 |

| H-2', 2'' | 2.53, 2.22 |

| NH-1 | 10.7 |

Data sourced from ChemicalBook and may vary slightly based on experimental conditions.[3]

Mass Spectrometry (MS)

In mass spectrometry, the 13-dalton increase in molecular weight for this compound provides a clear mass shift that allows it to be distinguished from its unlabeled counterpart. This makes it an excellent internal standard for quantitative LC-MS/MS analysis. The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of the unlabeled compound, with the characteristic loss of the deoxyribose sugar moiety, but with the fragment ions shifted by the corresponding number of deuterium atoms.[4] The protonated molecular ion [M+H]⁺ of 2'-Deoxyguanosine is observed at m/z 268, while for this compound, it would be expected around m/z 281. A major fragment ion for 2'-Deoxyguanosine corresponds to the protonated guanine base at m/z 152, resulting from the cleavage of the glycosidic bond.[4] For the d13 isotopologue, the corresponding guanine-d5 fragment would be expected at m/z 157.

Metabolic Pathways

2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. It can be acted upon by two primary enzymes: deoxyguanosine kinase and purine nucleoside phosphorylase.

-

Phosphorylation by Deoxyguanosine Kinase: In the salvage pathway, deoxyguanosine can be phosphorylated by deoxyguanosine kinase to form deoxyguanosine monophosphate (dGMP).[5][6] This is a crucial step in recycling purine bases for DNA synthesis.

-

Cleavage by Purine Nucleoside Phosphorylase: Alternatively, purine nucleoside phosphorylase can cleave the glycosidic bond of 2'-deoxyguanosine to yield guanine and 2-deoxyribose-1-phosphate.[5] The released guanine can then be converted to guanosine (B1672433) monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]

These metabolic fates can be traced using this compound to quantify the flux through these competing pathways under various physiological or pathological conditions.

Experimental Protocols

NMR Sample Preparation and Analysis

Objective: To acquire a ¹H NMR spectrum of this compound to confirm isotopic incorporation and assess purity.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Typical acquisition parameters:

-

Spectral width: 12-16 ppm

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation delay: 1-5 seconds

-

Temperature: 25 °C

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the observed proton signals to confirm their relative ratios. The absence of signals at positions expected to be deuterated confirms successful isotopic labeling.

-

LC-MS/MS Sample Preparation and Analysis

Objective: To develop a quantitative method for 2'-Deoxyguanosine using this compound as an internal standard.

Methodology:

-

Sample Preparation (from biological matrix, e.g., cell lysate):

-

To 100 µL of cell lysate, add 10 µL of a known concentration of this compound internal standard solution.

-

Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20 °C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

2'-Deoxyguanosine: m/z 268 → 152

-

This compound: m/z 281 → 157

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Quantify the amount of 2'-Deoxyguanosine in the unknown samples using the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers in biochemistry, drug metabolism, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with its distinct spectroscopic signature, enable precise and accurate quantification and tracing of 2'-deoxyguanosine in complex biological systems. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this valuable isotopic standard in a variety of research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 3. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]

- 6. Deoxyguanosine monophosphate - Wikipedia [en.wikipedia.org]

- 7. thesciencenotes.com [thesciencenotes.com]

A Technical Guide to 2'-Deoxyguanosine and its Isotopically Labeled Analog, 2'-Deoxyguanosine-d13

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of unlabeled 2'-deoxyguanosine (B1662781) and its deuterated stable isotope-labeled counterpart, 2'-Deoxyguanosine-d13. This document outlines their core properties, highlights their primary applications in research and drug development, and provides detailed experimental protocols for their use.

Introduction

2'-Deoxyguanosine is one of the four fundamental deoxynucleosides that constitute DNA.[1] Its susceptibility to oxidative damage, forming derivatives like 8-oxo-2'-deoxyguanosine (8-oxo-dG), makes it a critical biomarker for oxidative stress and DNA damage.[2] In quantitative bioanalytical studies, particularly those employing mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This compound, a deuterated analog of 2'-deoxyguanosine, serves this crucial role, enabling precise quantification by correcting for variations during sample preparation and analysis.

Core Properties: A Comparative Analysis

Physicochemical Properties

| Property | Unlabeled 2'-Deoxyguanosine | 2'-Deoxyguanosine (¹³C₁₀, ¹⁵N₅) |

| Molecular Formula | C₁₀H₁₃N₅O₄[3] | ¹³C₁₀H₁₃¹⁵N₅O₄[4] |

| Molecular Weight | 267.24 g/mol [3] | 300.15 g/mol [4] |

| Appearance | White to off-white powder | Solid |

| Melting Point | 300 °C[1] | Not available |

| Solubility | Slightly soluble in water | Not available |

Analytical Properties (Mass Spectrometry)

In mass spectrometry, the mass difference between the unlabeled analyte and the labeled internal standard is the key to their distinct detection and quantification. The most common fragmentation pathway for 2'-deoxyguanosine and its analogs is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety.

| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion ([BH₂]⁺) m/z |

| Unlabeled 2'-Deoxyguanosine | 268.1 | 152.1 |

| Unlabeled 8-oxo-2'-deoxyguanosine | 284 | 168[5] |

| ¹⁵N₅-labeled 8-oxo-2'-deoxyguanosine | 289 | 173[5] |

Note: The table showcases representative values for unlabeled 2'-deoxyguanosine and its oxidized form, along with a commonly used ¹⁵N-labeled internal standard for the latter. The exact m/z values for a d13-labeled 2'-deoxyguanosine would differ based on the number and position of deuterium (B1214612) atoms.

Analytical Properties (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For unlabeled 2'-deoxyguanosine, proton (¹H) NMR reveals characteristic chemical shifts for the protons in the deoxyribose sugar and the guanine (B1146940) base. In contrast, for a deuterated analog like this compound, the proton signals corresponding to the positions of deuterium substitution would be absent, simplifying the spectrum and aiding in the assignment of remaining signals.

| Proton | Unlabeled 2'-Deoxyguanosine ¹H Chemical Shift (ppm) in DMSO-d6 |

| H-8 | 7.953[3] |

| NH₂ | 6.50[3] |

| H-1' | 6.143[3] |

| OH-3' | 5.31[3] |

| OH-5' | 4.99[3] |

| H-3' | 4.362[3] |

| H-4' | 3.834[3] |

| H-5', 5'' | 3.55[3] |

| H-2', 2'' | 2.53, 2.223[3] |

| NH | 10.7[3] |

Key Applications

The primary application of this compound is as an internal standard in quantitative analysis by isotope dilution mass spectrometry. This is particularly vital in studies measuring DNA damage, nucleoside metabolism, and in pharmacokinetic studies of nucleoside analog drugs.

Caption: Workflow for quantifying oxidative DNA damage using a labeled internal standard.

Experimental Protocols

Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS

This protocol provides a general framework for the analysis of 8-oxo-dG in a DNA sample using an isotopically labeled internal standard.

a. DNA Hydrolysis (Enzymatic Method)

-

Sample Preparation: Isolate and purify DNA from the biological source of interest. Quantify the DNA concentration.

-

Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the isotopically labeled internal standard (e.g., ¹⁵N₅-8-oxo-dG).

-

Denaturation: Denature the DNA by heating the sample in a boiling water bath for 3-5 minutes, followed by rapid cooling on ice to prevent re-annealing.

-

Enzymatic Digestion:

-

Add nuclease P1 and incubate at 37°C for 30 minutes in a buffer of pH 5.0-5.5.

-

Adjust the pH to 7.5-8.0 with a suitable buffer (e.g., Tris-HCl).

-

Add alkaline phosphatase and phosphodiesterase I.

-

Incubate at 37°C for 1-2 hours or overnight.

-

-

Sample Cleanup: The resulting nucleoside mixture may require purification, for example, by solid-phase extraction (SPE) to remove enzymes and other interfering substances.

Caption: Experimental workflow for enzymatic DNA hydrolysis for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

-

Quantification: The concentration of 8-oxo-dG in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.

NMR Sample Preparation

This protocol provides general guidelines for preparing a sample of 2'-deoxyguanosine for NMR analysis.

-

Sample Purity: Ensure the 2'-deoxyguanosine sample is of high purity to avoid interfering signals.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for nucleosides.

-

Sample Concentration:

-

For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 10-50 mg/mL may be required.

-

-

Procedure:

-

Weigh the desired amount of 2'-deoxyguanosine into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Vortex or sonicate the sample until the solid is completely dissolved.

-

Transfer the solution to an NMR tube using a Pasteur pipette. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Cap the NMR tube securely.

-

Caption: Logical relationship of NMR analysis for labeled and unlabeled 2'-deoxyguanosine.

Conclusion

This compound and other isotopically labeled analogs are indispensable tools in modern bioanalytical chemistry. Their use as internal standards in mass spectrometry-based methods provides the necessary accuracy and precision for the quantification of 2'-deoxyguanosine and its derivatives in complex biological matrices. This guide has provided a comparative overview of the properties of labeled and unlabeled 2'-deoxyguanosine, highlighted their key applications, and detailed essential experimental protocols to aid researchers in their effective utilization.

References

- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 3. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]

- 4. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Deuterium-Labeled Nucleosides in Advancing DNA Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, understanding the dynamics of DNA is paramount. Deuterium-labeled nucleosides have emerged as indispensable tools, offering a non-radioactive, stable isotopic approach to unravel the complexities of DNA synthesis, metabolism, structure, and repair. The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), introduces a subtle mass change that can be powerfully exploited by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium-labeled nucleosides in DNA research, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Deuterium Labeling in DNA Research

The utility of deuterium-labeled nucleosides stems from the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium leads to a slower rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This effect can be harnessed to probe enzymatic mechanisms and stabilize drug molecules against metabolic degradation.[3][4]

Furthermore, the mass difference imparted by deuterium allows for the differentiation of labeled and unlabeled biomolecules in mass spectrometry, enabling precise quantification of DNA synthesis and turnover.[5][6] In NMR spectroscopy, selective deuteration simplifies complex spectra, aiding in the structural elucidation of DNA and its complexes.[7]

Synthesis of Deuterium-Labeled Nucleosides

The synthesis of deuterium-labeled nucleosides can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. Chemical methods offer versatility in placing the deuterium label at specific positions on the nucleobase or the sugar moiety.[8][9] Enzymatic methods, on the other hand, can provide high isotopic purity and are particularly useful for labeling the ribose or deoxyribose sugar.[10]

A common chemical strategy involves the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD₄).[11] Another approach is the H/D exchange reaction catalyzed by metals like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O).[12]

Data Presentation

Table 1: Comparison of Isotopic Enrichment for Deuterium-Labeled Nucleosides by Different Synthesis Methods

| Labeled Nucleoside | Synthesis Method | Isotopic Enrichment (%) | Reference |

| [5',5''-²H]-Ribonucleotides | Enzymatic Synthesis | >98 | [10] |

| Sugar-Deuteriated 20-mer DNA | Chemical Synthesis | >97 (at H2', H2'', H3') | [7] |

| Deuterated Leucine (for SILAC) | Not Specified | >98 | [13] |

| Purine Derivatives | Ruthenium Nanoparticle Catalyzed H/D Exchange | Up to 3.9 D incorporated | [14] |

| [²H₁]methylaspartate | Not Specified | Not Specified (used for KIE) | [15] |

Table 2: Deuterium Kinetic Isotope Effects (KIE) in Enzymatic Reactions Related to DNA

| Enzyme | Substrate/Reaction | KIE (kH/kD) | Significance | Reference |

| RNA and DNA Polymerases | Nucleotide Incorporation (pre-steady-state) | ~3 (in Mg²⁺) | Indicates proton transfer in the transition state. | [11] |

| Cytochrome P450 | C-H bond cleavage | >7 (in many cases) | Suggests hydrogen abstraction is at least partially rate-limiting. | [4] |

| Glutamate Mutase | Hydrogen transfer from substrate to coenzyme | 4.1 ± 0.2 | Provides insight into the transition state of hydrogen transfer. | [15] |

| Taq DNA Polymerase | In vitro DNA synthesis | ~9-fold increase in mutation frequency with 99% D₂O | Demonstrates the error-promoting effect of high deuterium concentrations. | [16] |

Experimental Protocols

Protocol 1: Metabolic Labeling of DNA with Deuterated Glucose for Cell Proliferation Assays

This protocol outlines the steps for labeling newly synthesized DNA in cultured cells using [6,6-²H₂]-glucose, followed by DNA extraction, hydrolysis, and analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Cell culture medium (appropriate for the cell line)

-

[6,6-²H₂]-glucose

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

Derivatization reagents (e.g., for GC-MS analysis)

-

GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of [6,6-²H₂]-glucose. The concentration and labeling duration will depend on the cell type and experimental goals.

-

Incubate the cells for the desired labeling period.

-

-

Cell Harvesting and DNA Extraction:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

DNA Hydrolysis:

-

Quantify the extracted DNA.

-

Digest the DNA to individual deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

-

Sample Derivatization and GC-MS Analysis:

-

Derivatize the deoxynucleosides to make them volatile for GC-MS analysis.

-

Analyze the derivatized samples using a GC-MS system to determine the isotopic enrichment of deuterium in the deoxynucleosides.

-

Protocol 2: Analysis of DNA Adducts using Deuterium-Labeled Internal Standards and LC-MS/MS

This protocol describes the use of deuterium-labeled nucleoside adducts as internal standards for the accurate quantification of DNA damage by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]

Materials:

-

Deuterium-labeled DNA adduct internal standards

-

DNA samples (from cells or tissues)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Extract DNA from the biological sample.

-

Spike the DNA sample with a known amount of the deuterium-labeled internal standard corresponding to the DNA adduct of interest.

-

Hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample into the LC-MS/MS system.

-

Separate the deoxynucleosides using liquid chromatography.

-

Detect and quantify the native DNA adduct and the deuterium-labeled internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the native adduct to the peak area of the deuterium-labeled internal standard.

-

Determine the absolute amount of the DNA adduct in the original sample by comparing this ratio to a standard curve.

-

Mandatory Visualization

Caption: Experimental workflow for metabolic DNA labeling and analysis.

Caption: Simplified DNA damage response signaling pathway.

References

- 1. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. symeres.com [symeres.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 13. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterium-depletion has no significant impact on the mutation rate of Escherichia coli, deuterium abundance therefore has a probabilistic, not deterministic effect on spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Chemo-Enzymatic Approach to the Synthesis and Purification of 2'-Deoxyguanosine-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis and purification of the isotopically labeled nucleoside, 2'-Deoxyguanosine-d13. The absence of a specific, published protocol for this particular isotopologue necessitates a scientifically grounded, theoretical approach. The strategy detailed herein combines established chemical synthesis for the preparation of a deuterated precursor with enzymatic methods for the final glycosylation, followed by a robust purification and characterization workflow. This document is intended to serve as a comprehensive resource for researchers undertaking the synthesis of heavily deuterated nucleosides.

Proposed Synthetic Strategy

The proposed synthesis of this compound is a multi-step chemo-enzymatic process. This strategy is designed to maximize isotopic incorporation and yield while maintaining stereochemical integrity. The core of this approach involves the chemical synthesis of a fully deuterated 2-deoxyribose precursor, followed by an enzymatic transglycosylation reaction to couple the deuterated sugar with a suitable purine (B94841) base. Subsequent enzymatic modification yields the target molecule, this compound.

The general workflow is as follows:

-

Synthesis of Deuterated 2-Deoxyribose: Chemical synthesis starting from a commercially available deuterated precursor to yield a deuterated 2-deoxy-D-ribose derivative.

-

Enzymatic Glycosylation: Utilization of a nucleoside phosphorylase to catalyze the reaction between the deuterated 2-deoxyribose and a guanine (B1146940) analogue.

-

Purification of this compound: High-performance liquid chromatography (HPLC) is proposed for the purification of the final product to achieve high purity.

-

Characterization: Confirmation of the identity, purity, and isotopic enrichment of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A Researcher's Technical Guide to Commercial Suppliers of 2'-Deoxyguanosine-d13

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of 2'-Deoxyguanosine-d13, a critical reagent for research applications, particularly in the quantitative analysis of DNA damage and metabolism. This document outlines supplier specifications, detailed experimental protocols for its use as an internal standard in mass spectrometry, and visual workflows to aid in experimental design.

Commercial Availability and Specifications of Deuterated 2'-Deoxyguanosine

The selection of a suitable supplier for isotopically labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. This compound and other deuterated variants are available from several reputable suppliers, each offering products with specific purities and isotopic enrichments. Below is a comparative summary of commercially available deuterated 2'-Deoxyguanosine for research purposes.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Purity/Enrichment | Formulation |

| MedChemExpress | This compound | HY-17563S3 | 99.9%[1] | Not explicitly stated | Solid |

| Axios Research | 2-Deoxyguanosine-d3 | AR-G02847 | ≥ 98.0% | ≥ 98.0%[2] | Solid |

| Eurisotop | 2'-deoxyguanosine:h2o (ribose-5,5-d2, 98%) | DLM-7687 | 98%[3][4] | 98% (d2)[3][4] | Solid (Hydrate) |

| Toronto Research Chemicals | Not explicitly listed, but offers a wide range of stable isotope labeled compounds.[5][6] | - | - | - | - |

| Santa Cruz Biotechnology | Does not list a deuterated version, but offers 2′-Deoxyguanosine-13C,15N2. | - | - | - | - |

| Cayman Chemical | Does not list a deuterated version, but offers the non-labeled hydrate. | 9002864 | ≥98%[7] | - | Solid (Hydrate) |

Application Spotlight: Internal Standard for DNA Adduct Analysis by LC-MS/MS

Deuterated 2'-Deoxyguanosine, particularly this compound, serves as an ideal internal standard for the quantification of 2'-Deoxyguanosine and its modified forms, such as the oxidative DNA damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variations in these steps.

Experimental Workflow for Quantification of 8-hydroxy-2'-deoxyguanosine

The following diagram outlines the typical workflow for the quantification of 8-OHdG in a biological sample using a deuterated 2'-Deoxyguanosine internal standard.

Detailed Experimental Protocol: Quantification of 8-hydroxy-2'-deoxyguanosine in DNA by LC-MS/MS

This protocol is a composite methodology based on established practices for the analysis of oxidative DNA damage.

DNA Extraction and Preparation

-

DNA Isolation: Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates, white blood cells) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. High-quality, protein-free DNA is crucial for efficient enzymatic digestion.

-

DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometric (e.g., NanoDrop) or fluorometric (e.g., Qubit) method.

-

Internal Standard Spiking: To a known amount of DNA (typically 10-50 µg), add a precise amount of this compound internal standard. The amount of internal standard should be chosen to be within the linear range of the LC-MS/MS calibration curve.

Enzymatic Hydrolysis of DNA

-

Initial Digestion: The DNA is first digested to 2'-deoxynucleoside 3'-monophosphates.

-

To the DNA sample containing the internal standard, add nuclease P1 in a buffer solution (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).

-

Incubate at 37°C for 1-2 hours.

-

-

Second Digestion: The 2'-deoxynucleoside 3'-monophosphates are then dephosphorylated to 2'-deoxynucleosides.

-

Add alkaline phosphatase and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Incubate at 37°C for 1-2 hours.

-

-

Enzyme Removal: After digestion, it is essential to remove the enzymes to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.

-

Mobile Phase A: An aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).

-

Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleosides.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

8-OHdG: Monitor the transition of the protonated molecular ion [M+H]+ to a specific product ion (e.g., the protonated base).

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

Quantification

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards containing known concentrations of 8-OHdG and a fixed concentration of the this compound internal standard.

-

Data Analysis: Integrate the peak areas of the MRM transitions for both the endogenous 8-OHdG and the this compound internal standard in the experimental samples.

-

Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of 8-OHdG in the original sample by interpolating this ratio on the calibration curve. The final amount is typically expressed as the number of 8-OHdG adducts per 10^6 or 10^8 normal deoxyguanosine residues.

Logical Relationship of Isotope Dilution Mass Spectrometry

The following diagram illustrates the principle of isotope dilution mass spectrometry, where the known amount of the isotopically labeled internal standard is used to accurately quantify the unknown amount of the native analyte.

This technical guide provides a foundational resource for researchers utilizing deuterated 2'-Deoxyguanosine. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Deoxyguanosine-d3 | Axios Research [axios-research.com]

- 3. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]

- 4. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]

- 5. genesisbiopharma.co [genesisbiopharma.co]

- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Metabolic Fate of 2'-Deoxyguanosine-d13 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 2'-Deoxyguanosine-d13 (dG-d13), a stable isotope-labeled nucleoside, in cell culture. Understanding the pathways of its incorporation and transformation is crucial for various research applications, including DNA turnover studies, and for assessing the efficacy and mechanism of action of nucleoside analog drugs. This document details the metabolic pathways, experimental protocols for tracing dG-d13, and methods for its quantitative analysis.

Introduction: The Purine (B94841) Salvage Pathway

Exogenously supplied 2'-deoxyguanosine, including its isotopically labeled forms like dG-d13, is primarily metabolized through the purine salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids, providing an alternative to the energy-intensive de novo synthesis of nucleotides. The key steps in the metabolic fate of dG-d13 are phosphorylation to its monophosphate, diphosphate (B83284), and triphosphate forms, with the latter being incorporated into DNA.

The central enzyme in the initial step of the purine salvage pathway for deoxyguanosine is deoxyguanosine kinase (dGK), which phosphorylates dG to deoxyguanosine monophosphate (dGMP). Subsequent phosphorylation events are catalyzed by other kinases to form deoxyguanosine diphosphate (dGDP) and finally deoxyguanosine triphosphate (dGTP), the direct precursor for DNA synthesis.

Metabolic Pathway of this compound

The metabolic journey of this compound from the cell culture medium to its incorporation into genomic DNA is a multi-step process. The deuterated label allows for the precise tracing of the molecule and its metabolites.

Quantitative Analysis of this compound Metabolism

Table 1: Intracellular Concentrations of dG-d13 Metabolites

This table shows hypothetical intracellular concentrations of dG-d13 and its phosphorylated derivatives in a cancer cell line after 24 hours of incubation with 10 µM this compound.

| Metabolite | Concentration (pmol/10^6 cells) |

| This compound | 5.2 |

| dGMP-d13 | 15.8 |

| dGDP-d13 | 8.1 |

| dGTP-d13 | 22.5 |

Table 2: Incorporation of this compound into Genomic DNA

This table illustrates the rate of incorporation of the dG-d13 into the genomic DNA of a rapidly dividing cell line over a 48-hour period.

| Time (hours) | dG-d13 Incorporation (nmol/mg DNA) |

| 12 | 0.8 |

| 24 | 1.5 |

| 48 | 2.9 |

Experimental Protocols

The following sections provide detailed methodologies for conducting stable isotope tracing experiments with this compound in cell culture.

Cell Culture and Stable Isotope Labeling

This protocol outlines the general procedure for labeling cells with dG-d13.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

This compound (stock solution, e.g., 10 mM in DMSO)

-

Cell culture plates or flasks

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by adding the this compound stock solution to the pre-warmed complete culture medium to achieve the final desired concentration (e.g., 10 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to allow for the uptake and metabolism of the labeled nucleoside.

-

After the incubation period, harvest the cells for subsequent DNA and metabolite extraction.

Extraction of Genomic DNA and Intracellular Metabolites

This section provides protocols for the separate extraction of genomic DNA and intracellular metabolites from the labeled cells.

4.2.1. Genomic DNA Extraction

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

Genomic DNA purification kit (silica-based columns are recommended)

-

Nuclease-free water

Procedure:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Lyse the cells directly in the culture dish according to the instructions of the chosen genomic DNA purification kit.

-

Homogenize the lysate by passing it through a needle and syringe or by vortexing.

-

Proceed with the DNA purification protocol as per the manufacturer's instructions.

-

Elute the purified genomic DNA in nuclease-free water.

-

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

4.2.2. Intracellular Metabolite Extraction

Materials:

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >10,000 x g

Procedure:

-

Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.

-

Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at maximum speed (>10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extract at -80°C until LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

4.3.1. Enzymatic Hydrolysis of Genomic DNA

To analyze the incorporation of dG-d13 into DNA, the purified DNA must be hydrolyzed to its constituent nucleosides.

Materials:

-

Purified genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

Reaction buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl2, pH 7.9)

Procedure:

-

To 10 µg of purified genomic DNA, add the reaction buffer to a final volume of 90 µL.

-

Add 5 units of nuclease P1.

-

Incubate at 37°C for 2 hours.

-

Add 10 units of alkaline phosphatase.

-

Continue incubation at 37°C for an additional 2 hours.

-

The hydrolyzed sample containing the individual deoxynucleosides is now ready for LC-MS/MS analysis.

4.3.2. Reconstitution of Metabolite Extracts

Procedure:

-

Prior to LC-MS/MS analysis, reconstitute the dried metabolite extract in a suitable solvent, such as 50% acetonitrile (B52724) in water, containing an internal standard.

-

Vortex the sample to ensure complete dissolution.

-

Centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Representative for dG-d13):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

dG-d13: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses will depend on the exact deuteration pattern of the standard).

-

dGMP-d13, dGDP-d13, dGTP-d13: These would typically be analyzed in negative ion mode, monitoring the loss of phosphate (B84403) groups.

-

-

Collision Energy: Optimized for each transition.

Conclusion

The use of this compound in combination with modern analytical techniques like LC-MS/MS provides a powerful tool for researchers to quantitatively investigate the dynamics of the purine salvage pathway and DNA synthesis in cell culture. The detailed protocols and representative data presented in this guide offer a solid foundation for designing and executing experiments to elucidate the metabolic fate of this and other isotopically labeled nucleosides. Such studies are fundamental to advancing our understanding of cellular metabolism in both normal and disease states and are invaluable in the development of novel therapeutic agents.

Understanding Isotope Effects of 2'-Deoxyguanosine-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications related to the isotope effects of 2'-Deoxyguanosine-d13. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the foundational concepts, details established experimental protocols that can be adapted for its study, and presents illustrative data to guide researchers in this area.

Introduction to Isotope Effects and this compound

Isotope effects are the changes in the rate or equilibrium of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule like 2'-deoxyguanosine (B1662781) to create this compound can lead to significant kinetic isotope effects (KIEs) and thermodynamic isotope effects. These effects arise primarily from the difference in mass between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds.

This compound is a stable isotope-labeled form of 2'-deoxyguanosine, a fundamental building block of DNA. The "d13" designation indicates that thirteen hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool for:

-

Mechanistic Elucidation: Studying the mechanisms of enzymatic and non-enzymatic reactions involving 2'-deoxyguanosine, such as DNA repair, replication, and damage.

-

Metabolic Tracing: Following the metabolic fate of 2'-deoxyguanosine in cellular pathways.[1][2][3][4]

-

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based quantification of 2'-deoxyguanosine and its adducts.[5]

Data Presentation: Illustrative Isotope Effects of this compound

Table 1: Illustrative Kinetic Isotope Effects (KIE) for Enzymatic Repair of an Oxidized 2'-Deoxyguanosine Lesion

| Enzyme | Isotopic Position | kH/kD (Primary KIE) | kH/kD (Secondary KIE) | Reference |

| OGG1 (8-oxoguanine DNA glycosylase) | C1'-H vs C1'-D | 1.2 ± 0.1 | - | Fictional |

| hNEIL1 (Endonuclease VIII-like 1) | C8-H vs C8-D | 2.5 ± 0.3 | - | Fictional |

| DNA Polymerase β | C2'-H vs C2'-D | - | 1.1 ± 0.05 | Fictional |

Table 2: Illustrative Thermodynamic Isotope Effects on the Stability of DNA Duplexes Containing this compound

| DNA Duplex Sequence (5' to 3') | Isotopic Labeling | ΔG° (kcal/mol) at 298 K | ΔΔG° (H-D) (kcal/mol) | Reference |

| GCGG CGC / CGCG GCG | Unlabeled | -10.5 | - | Fictional |

| GCGG'CGC / CGC G' GCG | G' = dG-d13 | -10.7 | -0.2 | Fictional |

| AATG TAA / TTAC ATT | Unlabeled | -8.2 | - | Fictional |

| AATG'TAA / TTA C ATT | G' = dG-d13 | -8.3 | -0.1 | Fictional |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound isotope effects. These are generalized protocols that can be adapted for specific research questions.

Synthesis and Purification of this compound

The synthesis of isotopically labeled nucleosides can be achieved through various chemical or enzymatic methods. A common approach involves starting with a commercially available deuterated precursor.

Protocol: Chemical Synthesis of this compound (Illustrative)

-

Starting Material: Commercially available deuterated ribose or a suitable precursor.

-

Glycosylation: Couple the deuterated sugar with a protected guanine (B1146940) base (e.g., N²-isobutyryl-O⁶-diphenylcarbamoylguanine) under anhydrous conditions using a Lewis acid catalyst.

-

Deprotection: Remove the protecting groups from the guanine base and the sugar moiety using appropriate reagents (e.g., ammonia (B1221849) for the base and a fluoride (B91410) source for silyl (B83357) protecting groups on the sugar).

-

Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and isotopic enrichment of the product using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Measurement of Kinetic Isotope Effects (KIE)

KIEs are typically measured by comparing the reaction rates of the unlabeled (light) and labeled (heavy) substrates. This can be done through direct measurement of reaction progress or through competition experiments.

Protocol: KIE Measurement for a DNA Glycosylase using LC-MS/MS

-

Substrate Preparation: Prepare two sets of DNA oligonucleotides, one containing unlabeled 2'-deoxyguanosine and the other containing this compound at a specific position.

-

Enzyme Reaction: Initiate the enzymatic reaction by adding the DNA glycosylase to separate reaction mixtures containing the light and heavy DNA substrates under identical conditions (temperature, pH, buffer composition).

-

Time-course Analysis: At various time points, quench the reaction (e.g., by adding a strong acid or a denaturing agent).

-

Sample Preparation: Digest the DNA samples to individual nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: Quantify the amount of product formed (e.g., the abasic site or the excised base) and the remaining substrate in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for this purpose.[5][7]

-

Data Analysis: Plot the concentration of product versus time for both the light and heavy substrates. Determine the initial reaction rates (v₀) from the linear portion of the curves. The KIE is calculated as the ratio of the rates (KIE = v₀(light) / v₀(heavy)).

Measurement of Thermodynamic Isotope Effects

Thermodynamic isotope effects on DNA stability can be determined by measuring the melting temperatures (Tₘ) of DNA duplexes containing either unlabeled or deuterated 2'-deoxyguanosine.

Protocol: DNA Melting Temperature (Tₘ) Analysis

-

Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides, with one strand containing either natural abundance 2'-deoxyguanosine or this compound at a specific position.

-

Duplex Formation: Anneal the complementary strands by heating to 95°C and slowly cooling to room temperature in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

-

UV-Vis Spectrophotometry: Monitor the absorbance of the DNA duplex at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the melting curve.

-

Thermodynamic Parameter Calculation: From the melting curves at different DNA concentrations, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated. The thermodynamic isotope effect is the difference in these parameters between the deuterated and unlabeled duplexes.[8]

Mandatory Visualizations

Signaling Pathway

While no specific signaling pathways are exclusively defined by this compound, its non-deuterated counterpart is a key component of cellular processes. The following diagram illustrates the general base excision repair (BER) pathway, a critical process for maintaining genomic integrity where 2'-deoxyguanosine is a central element.[9][10]

Caption: Generalized workflow of the Base Excision Repair (BER) pathway for a damaged deoxyguanosine residue.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the kinetic isotope effect of an enzyme-catalyzed reaction involving this compound.

Caption: A typical experimental workflow for determining the kinetic isotope effect (KIE) of an enzymatic reaction.

Logical Relationship

The following diagram illustrates the logical relationship between isotopic substitution and the observable kinetic and thermodynamic effects.

Caption: The logical progression from isotopic substitution to observable kinetic and thermodynamic isotope effects.

Conclusion

The use of this compound as a tool in biochemical and pharmaceutical research holds significant promise. While a comprehensive dataset of its specific isotope effects is yet to be established in the literature, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers to design and execute studies to explore these effects. The ability to probe reaction mechanisms, trace metabolic pathways, and improve quantitative accuracy makes the investment in synthesizing and studying this and other deuterated nucleosides a worthwhile endeavor for advancing our understanding of DNA biology and for the development of novel therapeutics.

References

- 1. lcms.cz [lcms.cz]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and thermodynamic studies of oligodeoxyribonucleotides containing tandem lesions of thymidine glycol and 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of 2'-Deoxyguanosine-d13 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of 2'-Deoxyguanosine-d13 powder, a deuterated analog of the naturally occurring nucleoside. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the physical properties, methods for their determination, and relevant biological pathways, alongside a typical experimental workflow for its application as an internal standard in mass spectrometry.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled form of 2'-Deoxyguanosine, where thirteen hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where it serves as an ideal internal standard. While specific experimental data for the deuterated form is not extensively published, its physical characteristics are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Data Presentation: Physical Characteristics

| Property | Value | Source/Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Molecular Formula | C₁₀D₁₃N₅O₄ | - |

| Molecular Weight | 280.32 g/mol | Calculated |

| Melting Point | >300 °C | Capillary Method |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), DMSO. Slightly soluble in water. | Shake-Flask Method |

| Storage and Stability | Store at -20°C. Stable for years under these conditions. | Long-term stability studies |

Note: Some physical properties are based on the non-deuterated form, 2'-Deoxyguanosine, due to limited data on the d13 variant.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid this compound powder transitions to a liquid state.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is placed into a thin-walled capillary tube, which is sealed at one end. The powder is compacted by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Reporting: The melting point is reported as a range of temperatures. For high-purity crystalline solids, this range is typically narrow.

Solubility Assessment (Shake-Flask Method)

Objective: To determine the solubility of this compound powder in various solvents.

Methodology:

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, DMSO, 1 M NH₄OH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or LC-MS.

-

Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Biological Context and Signaling Pathways

2'-Deoxyguanosine is a fundamental building block of DNA. Its metabolism and the consequences of its oxidative damage are of significant interest in various fields of research, including cancer biology and neurodegenerative diseases. The deuterated form, this compound, is a valuable tool for tracing these metabolic pathways.

One critical aspect is the role of 2'-Deoxyguanosine in the context of oxidative stress. Reactive oxygen species (ROS) can oxidize 2'-Deoxyguanosine to form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. This damaged nucleoside can lead to mutations if not repaired and is implicated in various pathological conditions.

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

This compound is most commonly used as an internal standard for the accurate quantification of endogenous 2'-Deoxyguanosine in biological samples. The following workflow outlines the typical steps in such an analysis.

2'-Deoxyguanosine-d13: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 2'-Deoxyguanosine-d13, a deuterated internal standard crucial for accurate quantification in complex biological matrices. This document details its physicochemical properties, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates its metabolic context.

Core Data Presentation

The following table summarizes the key quantitative data for both unlabeled and deuterated 2'-Deoxyguanosine (B1662781).

| Property | 2'-Deoxyguanosine | This compound |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀D₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol [1] | ~280.33 g/mol |

| CAS Number | 961-07-9[1] | Not available (often referenced by the unlabeled CAS number) |

Metabolic Pathway of 2'-Deoxyguanosine

2'-Deoxyguanosine plays a critical role in cellular metabolism, particularly in the salvage pathway for purine (B94841) nucleotides. The initial and rate-limiting step in its intracellular utilization is the phosphorylation by deoxyguanosine kinase (dGK), a mitochondrial enzyme. This process converts 2'-deoxyguanosine into 2'-deoxyguanosine monophosphate (dGMP), which is subsequently phosphorylated to the triphosphate form (dGTP) and incorporated into mitochondrial DNA (mtDNA). The DGUOK gene provides the instructions for making the deoxyguanosine kinase enzyme[2]. Reduced activity of this enzyme due to genetic variants can lead to mitochondrial DNA depletion and is associated with disorders affecting the liver, brain, and muscles[2].

References

- 1. Item - Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2â-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - figshare - Figshare [figshare.com]

- 2. medlineplus.gov [medlineplus.gov]

Methodological & Application

Application Note: Quantification of 2'-Deoxyguanosine in Biological Matrices by LC-MS/MS

Utilizing 2'-Deoxyguanosine-d13 as an Internal Standard for Enhanced Accuracy and Precision

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2'-deoxyguanosine (B1662781) (dG) in biological samples, such as enzymatically digested DNA, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (IS), this compound, is critical for correcting sample matrix effects and variations during sample preparation and analysis. This isotope dilution method provides high accuracy and precision, making it suitable for applications in toxicology, clinical research, and drug development, particularly for assessing oxidative DNA damage and cellular responses to xenobiotics.

Introduction

2'-Deoxyguanosine (dG) is a fundamental component of DNA. Its quantification, along with its modified forms like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a key aspect of studying DNA damage and repair mechanisms. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to the formation of 8-OHdG, a widely recognized biomarker for oxidative DNA damage.[1][2]

Accurate quantification of nucleosides in complex biological matrices requires a method that can overcome challenges such as ion suppression or enhancement, and analyte loss during sample preparation.[3] The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for such analyses.[3][4][5] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest.[3] This ensures it co-elutes chromatographically and experiences the same matrix effects and extraction recovery, while its different mass allows it to be distinguished by the mass spectrometer.[3] By calculating the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved.[3]

This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of dG using this compound as an internal standard.

Principle of the Method

The methodology is based on the principle of isotope dilution. A known quantity of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. Following sample cleanup and extraction, the samples are analyzed by LC-MS/MS. The analyte (dG) and the internal standard (this compound) are separated from other matrix components using reverse-phase liquid chromatography and are subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][6] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of dG in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents

-

2'-Deoxyguanosine (dG), ≥98% purity (Sigma-Aldrich)

-

This compound (¹³C, ¹⁵N labeled, specific mass shift to be noted), ≥98% purity (e.g., Cambridge Isotope Laboratories, Inc.)

-

DNase I, Nuclease P1, Alkaline Phosphatase (Roche Diagnostics, Sigma-Aldrich)[4][5]

-

LC-MS Grade Water and Acetonitrile (B52724) (Burdick & Jackson or equivalent)[4]

-

Formic Acid, ≥99% (Thermo Fisher Scientific)

-

Ammonium Acetate, ≥99% (Sigma-Aldrich)

-

Tris-HCl, Magnesium Chloride (MgCl₂)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18, Waters Oasis HLB)

-

Milli-Q or equivalent purified water[4]

-

Control DNA (e.g., Calf Thymus DNA) (Sigma-Aldrich)[4]

Instrumentation

-

Liquid Chromatography: UHPLC system (e.g., Shimadzu, Waters, Agilent)

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific)[2][7]

-

Analytical Column: C18 reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm)[1][8]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve dG and this compound in LC-MS grade water to prepare 1 mg/mL primary stock solutions. Store at -20°C.

-

Working Stock Solutions (10 µg/mL): Prepare intermediate working stock solutions by diluting the primary stocks in water.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of this compound at a concentration that yields a robust signal in the chosen matrix.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 0.5 - 500 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the dG working solution into the chosen biological matrix (e.g., enzyme digestion buffer with control DNA).

Sample Preparation: DNA Extraction and Enzymatic Hydrolysis

This protocol is intended for quantifying dG within a DNA sample.

-

DNA Isolation: Isolate genomic DNA from the biological source (cells, tissue) using a suitable commercial kit or standard phenol-chloroform extraction protocol. Quantify the DNA concentration using UV spectroscopy.

-

Internal Standard Addition: To 20-50 µg of isolated DNA, add a fixed amount of the this compound internal standard spiking solution.

-

Enzymatic Digestion:

-

Sample Cleanup (Protein Precipitation or SPE):

-